molecular formula C23H26NO2P B14237611 2-diphenylphosphanylbenzoic acid;N-ethylethanamine CAS No. 416842-22-3

2-diphenylphosphanylbenzoic acid;N-ethylethanamine

Cat. No.: B14237611
CAS No.: 416842-22-3
M. Wt: 379.4 g/mol
InChI Key: GXYSXYVXIMYEQF-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylbenzoic acid;N-ethylethanamine is an organophosphorus compound with the formula (C₆H₅)₂PC₆H₄CO₂H. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diphenylphosphanylbenzoic acid is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction typically involves the following steps:

    Formation of Sodium Diphenylphosphide: Sodium metal is reacted with diphenylphosphine in an inert atmosphere to form sodium diphenylphosphide.

    Reaction with 2-Chlorobenzoic Acid: The sodium diphenylphosphide is then reacted with the sodium salt of 2-chlorobenzoic acid to form 2-diphenylphosphanylbenzoic acid.

Industrial Production Methods

Industrial production methods for 2-diphenylphosphanylbenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Transition metal catalysts, such as palladium or nickel complexes, are commonly used.

Major Products Formed

Scientific Research Applications

2-Diphenylphosphanylbenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-diphenylphosphanylbenzoic acid primarily involves its role as a ligand in transition metal catalysis. The compound coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    Triphenylphosphine: A common phosphine ligand but lacks the benzoic acid moiety.

Uniqueness

2-Diphenylphosphanylbenzoic acid is unique due to its combination of a phosphine group and a carboxylic acid group, which allows it to act as a versatile ligand in various catalytic processes. This dual functionality makes it particularly useful in transition metal catalysis .

Properties

CAS No.

416842-22-3

Molecular Formula

C23H26NO2P

Molecular Weight

379.4 g/mol

IUPAC Name

2-diphenylphosphanylbenzoic acid;N-ethylethanamine

InChI

InChI=1S/C19H15O2P.C4H11N/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-5-4-2/h1-14H,(H,20,21);5H,3-4H2,1-2H3

InChI Key

GXYSXYVXIMYEQF-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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